molecular formula C19H17N5O2 B7179325 N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-(1,2,4-triazol-1-ylmethyl)benzamide

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-(1,2,4-triazol-1-ylmethyl)benzamide

Cat. No.: B7179325
M. Wt: 347.4 g/mol
InChI Key: QTXOKAFIWFKMRE-UHFFFAOYSA-N
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Description

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-(1,2,4-triazol-1-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an isoquinoline moiety, a triazole ring, and a benzamide group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-(1,2,4-triazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18(15-3-1-13(2-4-15)10-24-12-20-11-22-24)23-16-6-5-14-7-8-21-19(26)17(14)9-16/h1-6,9,11-12H,7-8,10H2,(H,21,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXOKAFIWFKMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-(1,2,4-triazol-1-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski cyclization.

    Introduction of the Triazole Ring: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the 1,2,4-triazole ring.

    Coupling with Benzamide: The final step involves coupling the isoquinoline-triazole intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesizers, high-throughput screening, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-(1,2,4-triazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-(1,2,4-triazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-(1,2,4-triazol-1-ylmethyl)benzamide: can be compared with other benzamide derivatives, isoquinoline compounds, and triazole-containing molecules.

Uniqueness

  • The unique combination of isoquinoline, triazole, and benzamide moieties in this compound may confer distinct biological activities and chemical properties, making it a valuable target for research and development.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.

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